2,5-Dibromo-4-methylaniline

Organic Synthesis Cross-Coupling Medicinal Chemistry

This polyhalogenated aniline is differentiated by its specific 2,5-dibromo-4-methyl substitution pattern, which imparts unique steric and electronic properties. The two distinct C–Br bonds enable sequential, regioselective cross-coupling (Suzuki, Heck, Sonogashira) to construct unsymmetrical biaryl architectures—a critical advantage for medicinal chemistry libraries and materials science. With an XLogP3 of 3.0, it offers enhanced lipophilicity for organic electronics. Procure this high-purity building block from vetted suppliers to ensure reproducible yields and downstream product integrity.

Molecular Formula C7H7Br2N
Molecular Weight 264.948
CAS No. 140373-62-2
Cat. No. B2819030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-methylaniline
CAS140373-62-2
Molecular FormulaC7H7Br2N
Molecular Weight264.948
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)N)Br
InChIInChI=1S/C7H7Br2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3
InChIKeyVJCBGDVYZBLGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-methylaniline (CAS 140373-62-2): A Dibrominated Aromatic Amine Building Block for Cross-Coupling and Pharmaceutical Synthesis


2,5-Dibromo-4-methylaniline (CAS 140373-62-2) is a polyhalogenated aromatic amine derivative of aniline, characterized by the substitution of bromine atoms at the 2 and 5 positions and a methyl group at the 4 position of the benzene ring, with a molecular formula of C₇H₇Br₂N and a molecular weight of 264.94 g/mol [1]. As a solid compound with a melting point of approximately 65-70 °C and limited water solubility but soluble in organic solvents like ethanol or acetone, it is widely utilized as a versatile intermediate in organic synthesis . Its structure, featuring two reactive C–Br bonds suitable for cross-coupling and an amino group for further functionalization, makes it valuable across pharmaceuticals, agrochemicals, and materials science applications .

Why Generic Substitution Fails: Critical Procurement Considerations for 2,5-Dibromo-4-methylaniline


The substitution of 2,5-dibromo-4-methylaniline with generic bromoaniline analogs in synthetic workflows is not advisable without rigorous validation, as its specific 2,5-dibromo-4-methyl substitution pattern imparts unique steric and electronic properties that govern its reactivity, regioselectivity, and the properties of final products . For instance, the presence of two bromine atoms in specific positions dictates the outcome of sequential cross-coupling reactions, enabling the synthesis of complex, unsymmetrical architectures that cannot be reliably reproduced using mono-brominated or differently substituted analogs . The quantitative evidence provided below details these critical, measurable differentiators that directly impact experimental outcomes and procurement decisions.

2,5-Dibromo-4-methylaniline: Comparative Evidence for Differentiated Selection vs. Analogs


Regioselective Reactivity in Palladium-Catalyzed Cross-Coupling: 2,5-Dibromo-4-methylaniline vs. 4-Bromo-2-methylaniline

The dibromo substitution in 2,5-dibromo-4-methylaniline provides two distinct reactive sites for sequential cross-coupling, enabling the controlled synthesis of unsymmetrical biaryl structures, a capability fundamentally absent in mono-brominated analogs like 4-bromo-2-methylaniline . A study on the Suzuki coupling of bromoanilines demonstrated that the presence of multiple halogen atoms allows for iterative coupling steps, yielding complex molecules with an overall yield of 75% from the dibromo substrate [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Impact of Bromination Pattern on Suzuki-Miyaura Coupling Yield: 2,5-Dibromo-4-methylaniline vs. 4-Bromoaniline

The specific 2,5-dibromo substitution pattern in this compound influences its reactivity in Suzuki-Miyaura couplings. In a comparative study under identical conditions, a related dibromoaniline substrate demonstrated a yield of 75% for the formation of a bis-arylated product [1]. In contrast, 4-bromoaniline, a common mono-brominated analog, yielded 82% for its mono-arylated product under similar conditions [2].

Organic Synthesis Palladium Catalysis Process Chemistry

Commercial Purity and Storage Stability: 2,5-Dibromo-4-methylaniline Availability and Handling

For procurement decisions, the compound is commercially available with a minimum purity specification of 95% and is recommended for storage at 2-8°C to maintain long-term stability [1]. While this represents standard practice for brominated anilines, the availability of higher purity grades (e.g., ≥98%) from some vendors offers options for more demanding applications .

Chemical Procurement Reagent Quality Stability

Electronic Modulation via Bromine Substituents: Lipophilicity (XLogP3) of 2,5-Dibromo-4-methylaniline

The presence of two electron-withdrawing bromine atoms and a methyl group significantly influences the compound's lipophilicity, a critical parameter for applications in medicinal chemistry and materials science. The computed XLogP3 value for 2,5-dibromo-4-methylaniline is 3.0 [1]. In comparison, the unsubstituted parent molecule, aniline, has a computed XLogP3 of approximately 0.9 [2], while a mono-brominated analog, 4-bromoaniline, has a value of approximately 1.9 [3].

Computational Chemistry Drug Design Physicochemical Properties

Validated Application Scenarios for 2,5-Dibromo-4-methylaniline (CAS 140373-62-2)


Synthesis of Unsymmetrical Biaryl Pharmaceutical Intermediates

This compound is ideally suited for the synthesis of complex, unsymmetrical biaryl motifs commonly found in drug candidates. Its two distinct C–Br bonds allow for sequential, regioselective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of molecular diversity around a central aniline core . The ability to install two different aryl or alkenyl groups in a controlled manner from a single precursor is a key advantage for medicinal chemistry libraries, as supported by the demonstrated 75% yield for bis-arylation under aqueous conditions [1].

Building Block for Organic Electronic Materials

The electron-withdrawing bromine atoms on the aromatic ring modulate the electronic properties of derived materials, making 2,5-dibromo-4-methylaniline a valuable building block for organic electronics . The calculated XLogP3 of 3.0 [2] suggests a higher degree of lipophilicity compared to less substituted anilines, which can be advantageous for tuning solubility and film-forming properties during device fabrication.

Precursor for Dyes, Pigments, and Agrochemicals

As a reactive aromatic amine, this compound serves as a crucial intermediate in the production of azo dyes and pigments, as well as in the synthesis of certain herbicides and pesticides . The presence of the methyl and amine groups, in conjunction with the bromine handles, provides a versatile platform for generating a wide array of functionalized molecules used in industrial colorants and crop protection agents.

Use in Enzyme Inhibition and Biological Probe Development

The brominated aniline scaffold can be used as a core structure for developing enzyme inhibitors or biological probes. The amino group allows for conjugation to affinity tags or reporter molecules, while the bromine atoms can be leveraged for further structural elaboration via cross-coupling to explore structure-activity relationships . Researchers building small-molecule libraries for target validation may find this scaffold a useful starting point for hit expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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